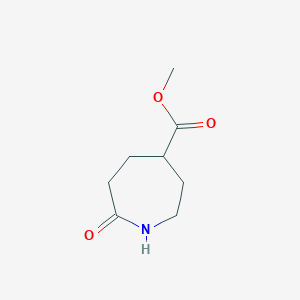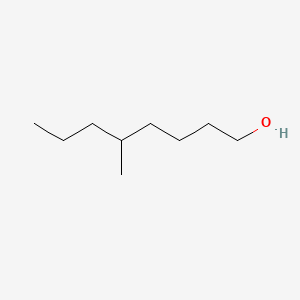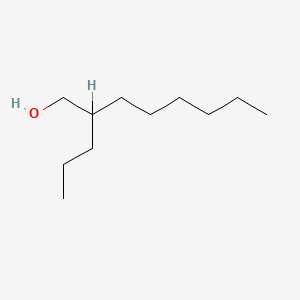
methyl N-(1-methylthio-1-iminomethyl)-carbamate
Vue d'ensemble
Description
Methyl N-(1-methylthio-1-iminomethyl)-carbamate (MTIC) is an organosulfur compound that has been used in a variety of scientific studies and applications. It is a derivative of carbamate and has a wide range of properties that make it useful in laboratory experiments. MTIC has been studied for its potential applications in biochemical and physiological research, as well as its ability to act as a catalyst in a variety of chemical reactions.
Applications De Recherche Scientifique
Synthesis and Antineoplastic Activity
Methyl N-(1-methylthio-1-iminomethyl)-carbamate derivatives have been synthesized and evaluated for their antineoplastic activities. A study on bis(carbamate) derivatives of 4,5-bis(hydroxymethyl)imidazoles, including a compound named carmethizole, showed significant activity against various cancer cell lines such as murine P388 lymphocytic leukemia and the MX-1 mammary xenograft. These findings highlight the potential of methyl N-(1-methylthio-1-iminomethyl)-carbamate derivatives in cancer treatment, with carmethizole exhibiting notable efficacy (Anderson, Bhattacharjee, & Houston, 1989).
Tubulin Assembly Inhibition
Research on methyl N-(1H-benzimidazol-2-yl) carbamates with various substituents has provided insights into their role as inhibitors of tubulin assembly, a crucial process in cell division. These compounds, enriched with 13C at specific carbon positions, have been synthesized to understand their interaction with tubulin, offering a pathway to explore novel anticancer agents (Cheung, Chau, & Lacey, 1987).
Corrosion Inhibition
The corrosion inhibition properties of methyl carbamate on copper metal have been studied, showing its effectiveness in protecting copper from corrosion in acidic environments. This application is particularly relevant in industries where copper is widely used, providing a method to enhance the longevity and reliability of copper-based components (John, Kuruvilla, & Joseph, 2013).
Propriétés
IUPAC Name |
methyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2S/c1-8-4(7)6-3(5)9-2/h1-2H3,(H2,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBDAJMDNVQFDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N=C(N)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/N=C(\N)/SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80960012 | |
| Record name | Methyl hydrogen [imino(methylsulfanyl)methyl]carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80960012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(1-methylthio-1-iminomethyl)-carbamate | |
CAS RN |
39259-32-0 | |
| Record name | Methyl hydrogen [imino(methylsulfanyl)methyl]carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80960012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3052112.png)








